molecular formula C25H28 B1144135 (1-methylhexane-1,3,5-triyl)trisbenzene CAS No. 17293-59-3

(1-methylhexane-1,3,5-triyl)trisbenzene

Cat. No.: B1144135
CAS No.: 17293-59-3
M. Wt: 328.48982
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Description

(1-Methylhexane-1,3,5-triyl)trisbenzene (CAS: 17293-59-3, molecular formula: C₂₅H₂₈, molecular weight: 328.49 g/mol) is a branched hydrocarbon featuring a hexane backbone substituted with three benzene rings at the 1, 3, and 5 positions and a methyl group at the 1-position .

Properties

CAS No.

17293-59-3

Molecular Formula

C25H28

Molecular Weight

328.48982

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trimethylbenzenes (TMBs)

Examples : 1,3,5-Trimethylbenzene (CAS: 108-67-8), 1,2,4-Trimethylbenzene (CAS: 95-63-6).
Structural Differences :

  • TMBs are monosubstituted benzene derivatives with three methyl groups, whereas (1-methylhexane-1,3,5-triyl)trisbenzene is a multi-ring aliphatic-aromatic hybrid.
  • TMBs are smaller (C₉H₁₂, molecular weight: ~120 g/mol) and more volatile compared to the larger, less volatile trisbenzene compound (C₂₅H₂₈, 328.49 g/mol) .

Physicochemical and Environmental Properties :

Property (1-Methylhexane-1,3,5-triyl)trisbenzene 1,3,5-Trimethylbenzene
Molecular Weight 328.49 g/mol 120.19 g/mol
Volatility Low High
Water Solubility Likely low (hydrophobic) 12.5 mg/L (25°C)
Environmental Persistence Potential bioaccumulation risk Moderate degradation

TMBs are widely used as industrial solvents and intermediates but are associated with moderate toxicity (e.g., respiratory irritation) and environmental mobility due to volatility . In contrast, the trisbenzene compound’s larger size may reduce volatility but increase persistence in lipid-rich environments .

1,3-Di-(1-methylene-3,5-dialkyl-1,3,5-triazacyclohexyl)-benzenes

Structural Differences :

  • These compounds feature nitrogen-containing heterocycles (triazacyclohexanes) linked to benzene, enabling coordination chemistry with metals .
  • Unlike the trisbenzene compound, which lacks heteroatoms, triazacyclohexane derivatives exhibit strong ligand properties for metal complexes, making them valuable in catalysis and materials science .
1,5-Naphthalenedicarboxylate

Structural Differences :

  • 1,5-Naphthalenedicarboxylate (C₁₂H₆O₄²⁻) is a naphthalene derivative with carboxylate groups, contrasting with the trisbenzene compound’s hydrocarbon backbone .
  • The carboxylate groups enhance solubility in polar solvents and enable use in metal-organic frameworks (MOFs) .

Physicochemical Comparison :

Property (1-Methylhexane-1,3,5-triyl)trisbenzene 1,5-Naphthalenedicarboxylate
Functional Groups Benzene rings, methyl, hexane Carboxylate, naphthalene
Solubility Hydrophobic Polar solvent-compatible
Applications Underexplored MOFs, catalysis

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